6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic Acid
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Overview
Description
6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic Acid is a heterocyclic compound that features a pyridine ring substituted with a 4-methylphenyl group, a carboxylic acid group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic Acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the corresponding pyridine derivative. This intermediate is then subjected to oxidation and hydrolysis to yield the desired carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under various conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted aromatic or pyridine compounds.
Scientific Research Applications
6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
6-(4-methylphenyl)-2-oxo-1H-pyridine-3-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid.
6-(4-methylphenyl)-2-oxo-1H-pyridine-3-nitrile: Similar structure but with a nitrile group instead of a carboxylic acid.
Uniqueness
6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic Acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-8-2-4-9(5-3-8)11-7-6-10(13(16)17)12(15)14-11/h2-7H,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBFRRBMCSIZER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C(=O)N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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